molecular formula C11H14ClNO B13306203 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

Katalognummer: B13306203
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: YSRZVHHKGIXCPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, a chloro group, and a methyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethylamine, which is then reacted with 4-chloro-6-methylphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group with a hydroxyl group would result in the formation of a hydroxy derivative.

Wissenschaftliche Forschungsanwendungen

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[Amino(cyclopropyl)methyl]-4-chlorophenol
  • 2-[Amino(cyclopropyl)methyl]-6-methylphenol
  • 4-Chloro-6-methylphenol

Uniqueness

2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H14ClNO

Molekulargewicht

211.69 g/mol

IUPAC-Name

2-[amino(cyclopropyl)methyl]-4-chloro-6-methylphenol

InChI

InChI=1S/C11H14ClNO/c1-6-4-8(12)5-9(11(6)14)10(13)7-2-3-7/h4-5,7,10,14H,2-3,13H2,1H3

InChI-Schlüssel

YSRZVHHKGIXCPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C(C2CC2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.